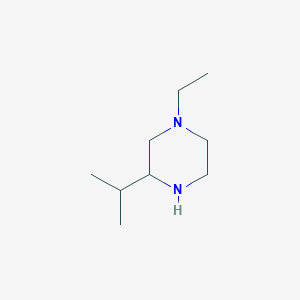
1-(1,3-苯并噻唑-2-基)戊烷-2,4-二酮
描述
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic aromatic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure
科学研究应用
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione has several scientific research applications across different fields:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: Potential medicinal applications include its use as an antibacterial, antifungal, or anticancer agent.
Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
生化分析
Biochemical Properties
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. These interactions can influence the activity of enzymes, either enhancing or inhibiting their function. For example, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione has been shown to interact with metalloproteins, affecting their catalytic activity and stability .
Cellular Effects
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in changes in gene expression, as the compound can modulate transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites . These interactions can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione within cells can influence its activity and function .
Subcellular Localization
1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-benzothiazole-2-thiol with pentane-2,4-dione in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group of 1,3-benzothiazole-2-thiol attacks the carbonyl carbon of pentane-2,4-dione.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, scalability, and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
化学反应分析
Types of Reactions: 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation Products: Depending on the degree of oxidation, products such as carboxylic acids or ketones may be formed.
Reduction Products: Reduction reactions can yield alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
作用机制
The mechanism by which 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
相似化合物的比较
Benzothiazole
Benzothiazole-2-thiol
Benzothiazole-based drugs (e.g., riluzole, a drug used in the treatment of amyotrophic lateral sclerosis)
Uniqueness: 1-(1,3-Benzothiazol-2-yl)pentane-2,4-dione is unique due to its specific pentane-2,4-dione moiety, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
属性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8(14)6-9(15)7-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBPASCAJYMJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101279702 | |
| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-76-3 | |
| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanedione, 1-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101279702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



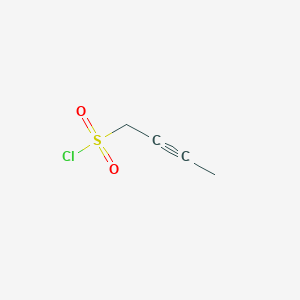



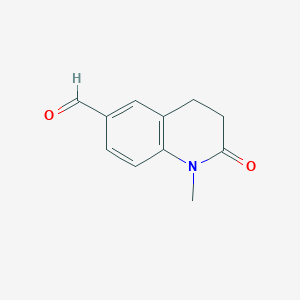
amino}cyclobutane-1-carboxylic acid](/img/structure/B1443970.png)

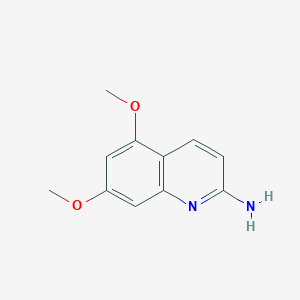
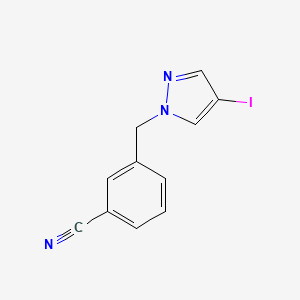
![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)


